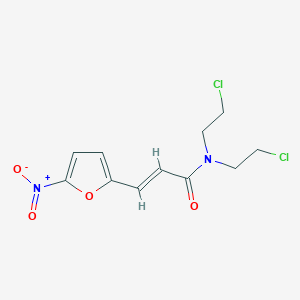
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile
Descripción general
Descripción
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C10H8N4. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . The compound is characterized by the presence of an amino group, a phenyl group, and a nitrile group attached to the pyrazole ring, making it a versatile building block for the synthesis of more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves a three-component reaction between an aromatic aldehyde, malononitrile, and phenylhydrazine . This reaction typically occurs in the presence of a catalyst such as piperidine and is carried out in a solvent like ethanol or water at room temperature . The reaction proceeds through a tandem Knoevenagel-cyclocondensation mechanism, resulting in the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product . Additionally, solvent-free or green chemistry approaches are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, common reagents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Catalysts: Catalysts such as piperidine and triethylamine are frequently used to facilitate various reactions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, fused heterocycles, and Schiff bases, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and dyes.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism.
Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.
Pathway Modulation: The compound can affect signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3-Amino-1-methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of a phenyl group, affecting its chemical reactivity and applications.
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Differing in the position of the amino group, which can influence its interaction with biological targets.
Uniqueness
3-Amino-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility as a building block for synthesizing various bioactive molecules and materials makes it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
3-amino-1-phenylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-6-8-7-14(13-10(8)12)9-4-2-1-3-5-9/h1-5,7H,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGWIJRMZFXAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378958 | |
| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138942-61-7 | |
| Record name | 3-AMINO-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)



![Ethyl 3-[(4-chlorophenyl)thio]propanoate](/img/structure/B156016.png)


